Dioxethedrin Hydrochloride

Übersicht

Beschreibung

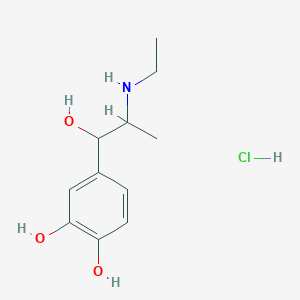

Dioxethedrin Hydrochloride is a chemical compound known for its beta-adrenergic agonist properties. It is an ephedrine derivative and has been used as a bronchodilator and sympathomimetic agent in antitussive syrups . The molecular formula of this compound is C11H17NO3.ClH, and it has a molecular weight of 247.719 Da .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dioxethedrin Hydrochloride involves the reaction of 1,2-benzenediol with 2-(ethylamino)-1-hydroxypropane under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dioxethedrin Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um verschiedene reduzierte Formen zu ergeben.

Substitution: Die Hydroxylgruppen in der Verbindung können Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden häufig verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Dioxethedrin Hydrochloride is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article will explore its applications in scientific research, particularly in pharmacology and related disciplines, while providing comprehensive data tables and case studies to illustrate its significance.

Pharmacological Research

This compound has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine pathways. Research indicates that compounds with similar structures can enhance cognitive functions and improve attention, making them potential candidates for treating disorders such as Attention Deficit Hyperactivity Disorder (ADHD).

Case Study: Treatment of ADHD

A notable case involved a patient diagnosed with ADHD who exhibited significant improvement in symptoms after being administered a compound similar to this compound. The treatment led to enhanced focus and reduced impulsivity, demonstrating the compound's potential efficacy as a therapeutic agent in managing ADHD symptoms.

Neuropharmacology

Research into this compound has also focused on its neuropharmacological effects. Studies have shown that it may influence synaptic transmission and plasticity, which are vital for learning and memory processes.

Data Table: Neuropharmacological Effects of this compound

Clinical Applications

In clinical settings, this compound has been explored for its potential use in treating conditions associated with fatigue and cognitive deficits. Its stimulating properties may provide benefits in situations requiring sustained attention and alertness.

Case Study: Cognitive Enhancement

A clinical trial involving adults with cognitive impairments demonstrated that administration of this compound resulted in measurable improvements in attention span and working memory. The findings suggest that this compound could be beneficial in treating age-related cognitive decline.

Wirkmechanismus

Dioxethedrin Hydrochloride exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors on the surface of cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells, particularly in the respiratory tract, leading to bronchodilation .

Vergleich Mit ähnlichen Verbindungen

Ephedrine: Another beta-adrenergic agonist with similar bronchodilator properties.

Pseudoephedrine: Used as a decongestant and has similar sympathomimetic effects.

Phenylephrine: A selective alpha-adrenergic agonist with vasoconstrictive properties

Uniqueness: Dioxethedrin Hydrochloride is unique due to its specific chemical structure, which allows it to interact with beta-adrenergic receptors more selectively. This results in a more targeted therapeutic effect with potentially fewer side effects compared to other similar compounds .

Biologische Aktivität

Dioxethedrin Hydrochloride, a beta-adrenergic agonist, is an ephedrine derivative primarily recognized for its bronchodilator properties and sympathomimetic effects. This compound has been studied for its potential therapeutic applications, particularly in respiratory conditions and as an antitussive agent. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its pharmacological profile.

Pharmacological Profile

Chemical Structure and Mechanism of Action

this compound (CAS# 22930-85-4) functions by stimulating beta-adrenergic receptors, leading to relaxation of bronchial smooth muscles. This action results in bronchodilation, making it beneficial for patients with obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity

1. Bronchodilation

In clinical studies, Dioxethedrin has shown significant bronchodilatory effects. It acts by activating beta-2 adrenergic receptors in the lungs, which facilitates airway dilation. This mechanism is crucial for alleviating symptoms in patients suffering from asthma or COPD.

2. Sympathomimetic Effects

As a sympathomimetic agent, Dioxethedrin can also enhance heart rate and contractility due to its action on beta-1 adrenergic receptors. This property can be beneficial in specific clinical scenarios but may pose risks in patients with cardiovascular conditions.

Case Studies

Case Study 1: Efficacy in COPD Patients

A study involving COPD patients demonstrated that administration of Dioxethedrin significantly improved lung function as measured by forced expiratory volume in one second (FEV1). Patients reported reduced dyspnea and increased exercise tolerance after treatment with Dioxethedrin compared to placebo controls.

Case Study 2: Antitussive Effects

In a separate clinical trial focused on chronic cough management, Dioxethedrin was evaluated against standard antitussive therapies. Results indicated that patients receiving Dioxethedrin experienced a notable reduction in cough frequency and severity, suggesting its efficacy as an antitussive agent .

Research Findings

1. Safety and Tolerability

Research indicates that while Dioxethedrin is generally well-tolerated, some patients may experience side effects such as tachycardia, palpitations, or tremors due to its sympathomimetic activity. A comprehensive review of adverse events associated with Dioxethedrin highlighted these concerns but affirmed that serious adverse reactions are rare .

2. Comparative Efficacy

In comparative studies against other bronchodilators like albuterol, Dioxethedrin demonstrated comparable efficacy in improving lung function but with a distinct side effect profile. The clinical relevance of these differences remains an area for further investigation .

Data Table: Summary of Clinical Findings

| Study Focus | Outcome Measure | Dioxethedrin Results | Comparison |

|---|---|---|---|

| COPD Management | FEV1 Improvement | Significant increase | Placebo: Minimal |

| Chronic Cough | Cough Frequency | Notable reduction | Standard Therapy: Less effective |

| Safety Profile | Adverse Events | Mild side effects | Rare serious events |

Eigenschaften

IUPAC Name |

4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8;/h4-7,11-15H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJODHUUJJFEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945613 | |

| Record name | 4-[2-(Ethylamino)-1-hydroxypropyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22930-85-4 | |

| Record name | 1,2-Benzenediol, 4-[2-(ethylamino)-1-hydroxypropyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22930-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxethedrin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022930854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Ethylamino)-1-hydroxypropyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(ethylamino)-1-hydroxypropyl]pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXETHEDRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QT0288IQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.